N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
“N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide”, also known as compound X, is a novel compound that has attracted considerable attention in the scientific community for its potential applications in various fields of research and industry. The thiazole moiety has been an important heterocycle in the world of chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule . The IR values give information about the functional groups present .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule . The IR values give information about the functional groups present .
Chemical Reactions Analysis
The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule . The IR values give information about the functional groups present .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have demonstrated the potential antimicrobial and antifungal applications of compounds similar to N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide. For instance, Sharma, Kumar, and Pathak (2014) synthesized derivatives which exhibited significant antibacterial and antifungal activities (Sharma, Kumar, & Pathak, 2014). Similarly, compounds with related structures showed promise in antimicrobial activity, as researched by Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) (Fandaklı et al., 2012).
Anticancer Properties
Studies have also explored the anticancer potential of compounds structurally similar to this compound. The work of Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Ali Padusha, Musthafa, and Mohamed (2016) highlighted the binding characteristics and anticancer activity of thiophene-2-carboxaldehyde derivatives (Shareef et al., 2016).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, which suggests similar potential for this compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activities
Reddy, Rasheed, Subba Rao, Adam, Rami Reddy, and Raju (2013) demonstrated the synthesis of derivatives with promising antiviral activities, particularly against Tobacco mosaic virus (TMV), indicating potential antiviral applications for similar compounds (Reddy et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the specific environment in which it is administered .
Properties
IUPAC Name |
N-ethyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-2-16-15(20)19-7-5-18(6-8-19)10-14-17-12(11-22-14)13-4-3-9-21-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNSPMAKGPXDJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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